molecular formula C11H8O4 B1606145 (2-Oxo-2H-chromen-3-yl)acetic acid CAS No. 20862-58-2

(2-Oxo-2H-chromen-3-yl)acetic acid

Cat. No.: B1606145
CAS No.: 20862-58-2
M. Wt: 204.18 g/mol
InChI Key: SHJIXDKRFQBKCZ-UHFFFAOYSA-N
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Description

(2-Oxo-2H-chromen-3-yl)acetic acid, also known as coumarin-3-acetic acid, is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by its chromen-2-one structure, which is responsible for its diverse biological activities. The molecular formula of this compound is C11H8O4, and it has a molecular weight of 204.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-2H-chromen-3-yl)acetic acid can be achieved through various methods. One common approach involves the Perkin condensation reaction, where para-substituted 2-hydroxybenzaldehydes react with succinic acid anhydride and sodium succinate under thermal or microwave conditions. This reaction is followed by intramolecular lactonization to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Perkin condensation reactions, optimized for higher yields and purity. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted chromen-2-ones, dihydro derivatives, and quinones .

Comparison with Similar Compounds

Uniqueness: (2-Oxo-2H-chromen-3-yl)acetic acid stands out due to its diverse biological activities, including antimicrobial, antifungal, and antineoplastic properties. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-(2-oxochromen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-10(13)6-8-5-7-3-1-2-4-9(7)15-11(8)14/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJIXDKRFQBKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339151
Record name (2-Oxo-2H-chromen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20862-58-2
Record name (2-Oxo-2H-chromen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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